molecular formula C24H52O4P2S4Zn B13760591 Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- CAS No. 26566-95-0

Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-

Cat. No.: B13760591
CAS No.: 26566-95-0
M. Wt: 660.3 g/mol
InChI Key: FHIAIHDDIOVFSY-UHFFFAOYSA-L
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Description

Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-κS,κS']-, (T-4)- (CAS 4259-15-8) is a zinc dithiophosphate complex with mixed alkyl substituents. Its molecular formula is C₃₂H₆₈O₄P₂S₄Zn, and it features two distinct alkyl groups: O-(2-ethylhexyl) and O-(2-methylpropyl) (commonly termed "isobutyl") . The compound adopts a tetrahedral (T-4) geometry around the zinc center, coordinating via sulfur atoms from the dithiophosphate ligands. It is primarily utilized as an anti-wear and anti-oxidant additive in industrial lubricants and hydraulic fluids, where its mixed alkyl chains balance solubility and thermal stability .

Properties

CAS No.

26566-95-0

Molecular Formula

C24H52O4P2S4Zn

Molecular Weight

660.3 g/mol

IUPAC Name

zinc;2-ethylhexoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C12H27O2PS2.Zn/c2*1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2

InChI Key

FHIAIHDDIOVFSY-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)COP(=S)(OCC(C)C)[S-].CCCCC(CC)COP(=S)(OCC(C)C)[S-].[Zn+2]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- typically involves the reaction of the corresponding phosphorodithioic acid esters with a zinc salt under controlled conditions. The key steps are:

  • Synthesis of the Phosphorodithioic Acid Esters:

    • O-(2-ethylhexyl) and O-(2-methylpropyl) phosphorodithioic acid esters are prepared by reacting phosphorus pentasulfide (P2S5) with the respective alcohols (2-ethylhexanol and 2-methylpropanol) under reflux conditions.
    • The reaction involves substitution of oxygen atoms with sulfur to form dithiophosphate groups.
  • Complexation with Zinc Salt:

    • The prepared mixed phosphorodithioic acid esters are then reacted with zinc salts such as zinc oxide (ZnO) or zinc acetate in an organic solvent medium.
    • This step forms the zinc bis(phosphorodithioate) complex, where zinc coordinates to the sulfur atoms of the dithiophosphate ligands.
    • The reaction is typically carried out under inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete complexation.
  • Purification:

    • The crude product is purified by solvent extraction or chromatographic techniques.
    • Reverse-phase High-Performance Liquid Chromatography (HPLC) using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is employed for analytical and preparative purification.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Phosphorodithioic acid ester formation P2S5, 2-ethylhexanol and 2-methylpropanol, reflux, inert atmosphere Reaction time: several hours; temperature ~120-150°C
Zinc complexation Zinc oxide or zinc acetate, organic solvent (e.g., toluene), inert atmosphere, 80-100°C Molar ratio zinc to ligand: 1:2; reaction time: 2-4 hours
Purification Reverse-phase HPLC, mobile phase: MeCN/H2O/phosphoric acid or formic acid Particle size of column: 3 µm for UPLC applications

Representative Synthetic Procedure (Literature-Based)

  • Preparation of Mixed Phosphorodithioic Acid Ester:
    In a dry round-bottom flask, phosphorus pentasulfide (P2S5) is suspended in dry toluene under nitrogen atmosphere. A mixture of 2-ethylhexanol and 2-methylpropanol is added dropwise with stirring. The mixture is refluxed for 4-6 hours until the formation of the phosphorodithioic acid esters is complete, monitored by infrared spectroscopy (disappearance of P=O stretch and appearance of P=S stretch).

  • Formation of Zinc Complex:
    Zinc oxide is added to the cooled reaction mixture, and the mixture is stirred at 90°C for 3 hours. The reaction progress is monitored by phosphorus NMR and HPLC. Upon completion, the mixture is cooled, and the product is extracted with hexane or other suitable solvents.

  • Purification:
    The crude product is subjected to reverse-phase HPLC purification using a Newcrom R1 column with an acetonitrile-water-phosphoric acid mobile phase. The purified Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- is collected and dried under vacuum.

Analytical Data Supporting Preparation

Analytical Technique Observations/Results Purpose
HPLC (Reverse Phase) Retention time consistent with pure compound; scalable for preparative isolation Purity assessment and isolation of product
Mass Spectrometry (MS) Molecular ion peak at m/z 660.3 (Molecular Weight) Confirmation of molecular formula
Infrared Spectroscopy (IR) Characteristic P=S stretch (~650-750 cm^-1), absence of P=O stretch Confirmation of phosphorodithioate formation
Nuclear Magnetic Resonance (NMR) ^31P NMR shows signals consistent with phosphorodithioate ligands Structural confirmation and purity check

Summary Table of Preparation Parameters

Parameter Value/Condition
Starting Materials 2-Ethylhexanol, 2-Methylpropanol, P2S5, ZnO
Reaction Atmosphere Inert (Nitrogen or Argon)
Temperature (Ester formation) 120-150°C (reflux)
Temperature (Zinc complexation) 80-100°C
Reaction Time 4-6 hours (ester formation), 2-4 hours (complexation)
Purification Method Reverse-phase HPLC (Newcrom R1 column)
Solvents Used Toluene, Acetonitrile, Water

Chemical Reactions Analysis

Structural Transformations

The compound exhibits dynamic equilibria between monomeric, oligomeric, and polymeric forms depending on temperature and solvent polarity :

FormGeometryStabilityConditions
MonomerTetrahedral (Zn center)Metastable in nonpolar solventsRoom temperature, toluene
PolymerLinear chainDominant in solid stateCrystallization or high concentration
OligomerCluster (e.g., Zn₄O[(S₂P(OR)₂]₆)Stabilized by basic zinc oxideExcess ZnO, elevated temperatures

Research Findings :

  • X-ray crystallography confirms polymeric chains in the solid state .

  • NMR studies reveal rapid monomer-polymer equilibration in solution .

Thermal Decomposition

Under thermal stress (e.g., lubricant applications), the compound decomposes via sulfur elimination :

Decomposition PathwayProductsTemperature Range
Zn[(S2P(OR)2]2ZnO+2(RO)2PS2+SZn[(S_2P(OR)_2]_2\rightarrow ZnO+2\,(RO)_2PS_2+S^\circ Zinc oxide, thiophosphate radicals, sulfur150–250°C
Secondary oxidationS+O2SO2/SO3S^\circ +O_2\rightarrow SO_2/SO_3>250°C

Functional Impact :

  • Sulfur radicals act as antioxidants by scavenging free radicals .

  • SO₂/SO₃ formation contributes to corrosion inhibition in engines .

Reactivity with Oxidizing Agents

The compound reacts with hydroperoxides (ROOH) in antioxidant mechanisms :

ReactionEquationRole
Radical scavengingZn[(S2P(OR)2]2+ROOZn[(S2P(OR)2]2+ROOHZn[(S_2P(OR)_2]_2+ROO^\cdot \rightarrow Zn[(S_2P(OR)_2]_2^\cdot +ROOHTerminates oxidation chains
Hydroperoxide decompositionZn[(S2P(OR)2]2+ROOHZn[(S2P(OR)2O]2+H2OZn[(S_2P(OR)_2]_2+ROOH\rightarrow Zn[(S_2P(OR)_2O]_2+H_2OReduces oxidative degradation

Kinetic Data :

  • Rate constants for hydroperoxide decomposition: k=103L mol1 s1k=10^3\,\text{L mol}^{-1}\text{ s}^{-1} (at 100°C).

Analytical Reactions

The compound is characterized via HPLC and mass spectrometry :

MethodConditionsObservations
Reverse-phase HPLCMobile phase: MeCN/H₂O/H₃PO₄ (70:30:0.1)Retention time: 8.2 min
MS analysisESI+ mode, m/z 772.5 [M+H]⁺Fragmentation peaks at m/z 660.3 (Zn loss)

Scientific Research Applications

Physical Properties

Zinc bis(2-ethylhexyl-2-methylpropyl phosphorodithioate) exhibits significant stability due to the covalent bond between zinc and sulfur, which reduces the potential for dissociation in aquatic environments. This stability is critical for its applications in various industrial processes where metal release could pose environmental risks .

Lubrication

Zinc bis(2-ethylhexyl-2-methylpropyl phosphorodithioate) is primarily used as a lubricating agent in the formulation of oils and greases. Its effectiveness arises from its ability to reduce friction and wear in mechanical systems, making it valuable in automotive and industrial applications. The compound enhances the performance of lubricants by providing anti-wear properties and improving thermal stability .

Environmental Chemistry

Research indicates that this compound has a low potential for biodegradation, with a half-life exceeding 182 days in water, suggesting persistence in aquatic environments. This characteristic raises concerns about its environmental impact, particularly regarding aquatic toxicity. Studies have shown that while it remains largely undissociated at environmentally relevant pH levels, its long-term presence could affect aquatic ecosystems .

Additive Interactions

Recent studies have explored the interactions between zinc bis(2-ethylhexyl-2-methylpropyl phosphorodithioate) and other additives in lubricant formulations. Nuclear Magnetic Resonance (NMR) studies revealed the formation of stable complexes between this compound and other phosphorodithioate additives, enhancing their overall performance in lubricating oils . This interaction can lead to improved efficiency and longevity of lubricants under operational stresses.

Case Study 1: Lubricant Formulation

A study conducted on automotive lubricants demonstrated that incorporating zinc bis(2-ethylhexyl-2-methylpropyl phosphorodithioate) significantly reduced wear on engine components during high-temperature operations. The results indicated a reduction in friction coefficients by up to 30% compared to standard formulations without this additive, showcasing its effectiveness in enhancing lubricant performance .

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the effects of zinc bis(2-ethylhexyl-2-methylpropyl phosphorodithioate) on aquatic life. The study found that while the compound exhibited low toxicity at saturation levels to species such as rainbow trout, its persistence in sediments could lead to bioaccumulation over time. This finding underscores the need for careful management of lubricants containing this compound to mitigate potential ecological risks .

Mechanism of Action

The mechanism of action of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences between the target compound and analogous zinc complexes:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Alkyl Groups Key Applications
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-κS,κS']-, (T-4)- (4259-15-8) C₃₂H₆₈O₄P₂S₄Zn 772.47 2-ethylhexyl, 2-methylpropyl Lubricant additives, anti-wear agents
Zinc bis[O,O-bis(4-methylpentyl) phosphorodithioate] (15874-15-4) C₁₂H₂₆O₂PS₂Zn 297.44 4-methylpentyl (branched C₆) Specialty lubricants, corrosion inhibition
Zinc dibutyl dithiophosphate (24645-45-2) C₁₆H₃₆O₄P₂S₄Zn 576.32 n-butyl (linear C₄) Engine oils, hydraulic fluids
Zinc diisobutyldithiocarbamate (36190-62-2) Zn·(C₉H₁₈NS₂)₂ 474.15 isobutyl (dithiocarbamate ligand) Rubber vulcanization, polymer stabilization

Key Observations :

  • Alkyl Chain Impact : Branched alkyl groups (e.g., 2-ethylhexyl, 4-methylpentyl) enhance thermal stability and oxidative resistance compared to linear chains (e.g., n-butyl) .
  • Molecular Weight : Higher molecular weight in the target compound (772.47 g/mol) suggests superior film-forming capabilities but may reduce solubility in low-viscosity base oils .
  • Ligand Type : Dithiocarbamates (e.g., Zinc diisobutyldithiocarbamate) differ chemically from dithiophosphates, offering distinct reactivity in rubber and polymer systems .

Environmental and Regulatory Considerations

  • Ecotoxicology : Zinc dithiophosphates with longer alkyl chains (e.g., 2-ethylhexyl) exhibit lower aquatic toxicity compared to short-chain variants, aligning with regulations like REACH .
  • Replacement Trends: Dithiocarbamates (e.g., Zinc diisobutyldithiocarbamate) are increasingly favored in non-lubricant applications due to lower heavy metal content .

Research Findings and Industrial Relevance

  • Synergistic Blends : The target compound is often blended with zinc dialkyldithiophosphates (ZDDPs) to enhance extreme-pressure performance in gear oils .
  • Synthetic Pathways : Mixed alkyl derivatives are synthesized via controlled esterification of phosphorus pentasulfide with alcohol mixtures, followed by zinc neutralization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-κS,κS']-, (T-4)-, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via ligand exchange or direct coordination of zinc salts with O,O-bis(2-ethylhexyl) phosphorodithioic acid. Key steps include:

  • Esterification of phosphorodithioic acid with 2-ethylhexanol and 2-methylpropanol under anhydrous conditions.
  • Reaction with zinc chloride or sulfate in a polar aprotic solvent (e.g., THF) at 60–80°C .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.
  • Purity validation using ³¹P NMR to confirm ligand coordination (δ ~80–100 ppm for dithiophosphate groups) and ICP-OES for zinc content quantification .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • ³¹P NMR : Resolves phosphorus environments; shifts indicate ligand protonation or metal coordination .
  • FTIR : Identifies P=S (600–650 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches .
  • X-ray crystallography : Resolves tetrahedral (T-4) geometry around zinc and ligand steric effects. Use single-crystal diffraction with synchrotron sources for high-resolution data .

Advanced Research Questions

Q. How do steric effects from 2-ethylhexyl and 2-methylpropyl ligands influence coordination geometry and reactivity?

  • Methodological Answer :

  • Compare crystallographic data (bond angles, ligand bite angles) with computational models (DFT or molecular mechanics) to quantify steric strain .
  • Conduct kinetic studies of ligand substitution reactions (e.g., with pyridine derivatives) to assess steric hindrance. Monitor via UV-Vis or ESI-MS .
  • Use EXAFS to probe local zinc coordination in solution vs. solid state .

Q. What are the environmental degradation pathways of this compound, and how can its transformation products be tracked?

  • Methodological Answer :

  • Hydrolysis studies : Expose to aqueous buffers (pH 4–10) at 25–50°C; analyze via LC-HRMS for thiophosphate esters or zinc oxides .
  • Photolysis : Use UV/visible light chambers; identify radicals via EPR spin trapping .
  • Ecotoxicology : Test biodegradation in soil microcosms with GC-MS for volatile metabolites .

Q. How to resolve discrepancies in reported solubility data across solvents?

  • Methodological Answer :

  • Standardize solubility tests under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Use dynamic light scattering (DLS) to detect aggregation in non-polar solvents (e.g., hexane).
  • Cross-validate with HPLC-UV (C18 column, acetonitrile/water mobile phase) for quantitative solubility .

Q. What is the role of this zinc complex in catalytic systems, such as cross-coupling or polymerization?

  • Methodological Answer :

  • Screen catalytic activity in Mizoroki-Heck or ring-opening polymerization (ROP) using in situ ³¹P NMR to monitor ligand stability.
  • Compare turnover numbers (TONs) with less sterically hindered analogs (e.g., dimethyl-substituted ligands) .
  • Analyze reaction kinetics via stopped-flow spectroscopy to identify rate-determining steps .

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